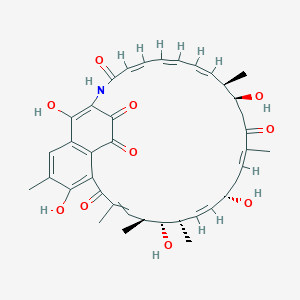
30-Hydroxy-naphthomycin C
Descripción general
Descripción
30-Hydroxy-naphthomycin C is a compound with the molecular formula C39H45NO10 . It’s a member of the naphthomycins, which are 29-membered naphthalenic ansamacrolactam antibiotics with antimicrobial and antineoplastic activities .
Synthesis Analysis
The biosynthesis of naphthomycins starts from 3-amino-5-hydroxy-benzoic acid (AHBA). A genomic region containing orthologs of these genes was identified in Streptomyces sp. CS. It was confirmed to be involved in naphthomycin biosynthesis by deletion of a large DNA fragment, resulting in abolishment of naphthomycin production .Molecular Structure Analysis
The molecular structure of 30-Hydroxy-naphthomycin C involves a complex assembly from seven propionate and six acetate extender units .Chemical Reactions Analysis
In the biosynthesis of naphthomycins, targeted inactivation and complementation experiments proved that the halogenase gene nat1 is responsible for the chlorination of C-30 of NATs .Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Analysis
Naphthomycins, including variants like 30-Hydroxy-naphthomycin C, are part of a group known as naphthalenic ansamacrolactam antibiotics. These compounds have shown antimicrobial and antineoplastic activities. Their biosynthesis involves a complex genetic cluster, including genes for polyketide synthase, modification, regulation, transport, and resistance. One study focused on the cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp., which could potentially lead to engineering ansamacrolactams with improved pharmaceutical properties (Wu et al., 2011).
Antibiotic Targeting of Ribosomes
Research on antibiotics targeting the ribosome, including naphthomycins, has provided insights into the mechanisms of action of these compounds. These studies have explored how modifications to antibiotic scaffolds, such as those in naphthomycins, impact their binding and inhibition of bacterial ribosomes (Sutcliffe, 2005).
Antimicrobial Activity
A series of 1,4-naphthoquinones, structurally related to naphthomycins, demonstrated significant antibacterial activity against various bacteria, including staphylococci, streptococci, and bacilli. These findings suggest the potential of naphthomycin derivatives in antibiotic therapy (Riffel et al., 2002).
Novel Drug Design Against Protozoan Parasites
Naphthoquinone derivatives, related to naphthomycins, have shown promise in drug design studies against protozoan parasites like Leishmania. This research aims to develop new therapeutic agents for leishmaniasis, a significant public health threat (Pinto et al., 2014).
Spectroscopic Characterization and Thermal Analysis
Studies involving the characterization of naphthoquinone derivatives, including their interactions with other compounds, can provide valuable information about their stability, solubility, and potential pharmaceutical applications. For instance, research on the interactions between naphthoquinone derivatives and cyclodextrins or polymers can offer insights into drug formulation strategies (Granero & Longhi, 2002).
Novel Ansamycin Derivatives
The discovery of novel ansamycins, like naphthomycin K, and the study of their biological activities, such as cytotoxicity against cancer cell lines, contribute to the ongoing search for new anticancer agents (Lu & Shen, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZUMXAOXKLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
30-Hydroxy-naphthomycin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

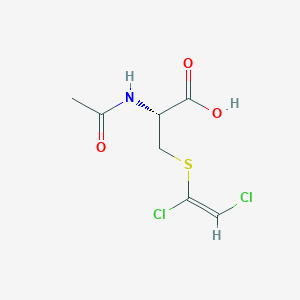
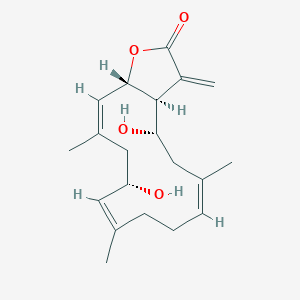
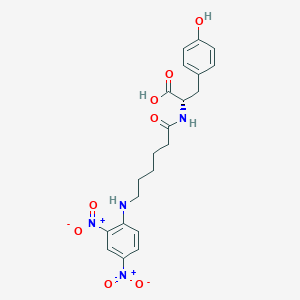
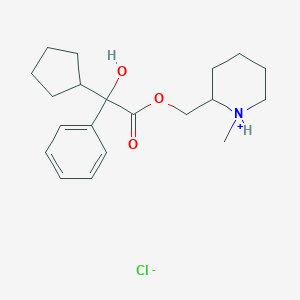
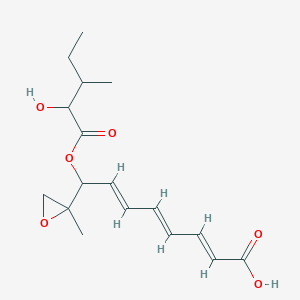
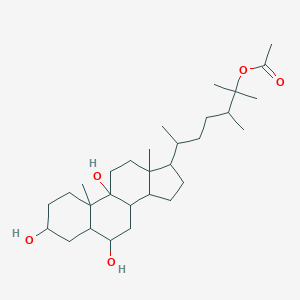
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
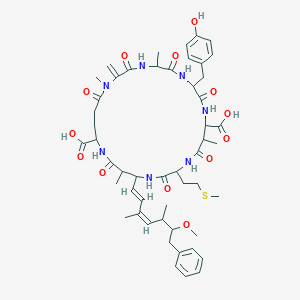

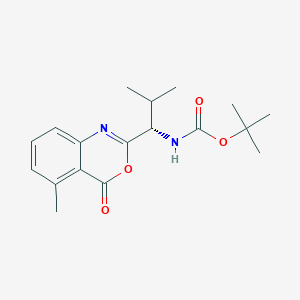
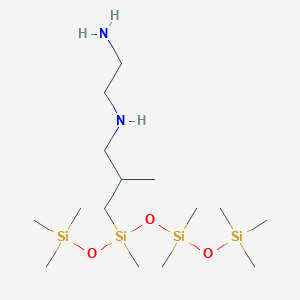
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)